![molecular formula C18H24Cl2N2 B14611783 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole CAS No. 61019-66-7](/img/structure/B14611783.png)
1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to a nonyl chain, which is further connected to an imidazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole typically involves the alkylation of 2,4-dichlorophenyl imidazole with a nonyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation and nitration reactions can occur on the aromatic ring using reagents like chlorine (Cl2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: LiAlH4
Substitution: Cl2, HNO3
Major Products Formed:
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic effects in treating infections and other diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function and leading to the compound’s biological effects.
Comparación Con Compuestos Similares
- 1-(2,4-Dichlorophenyl)-1-nonanol
- 1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanol
Comparison: 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole is unique due to its specific structural features, such as the nonyl chain and the imidazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Propiedades
Número CAS |
61019-66-7 |
|---|---|
Fórmula molecular |
C18H24Cl2N2 |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
1-[1-(2,4-dichlorophenyl)nonyl]imidazole |
InChI |
InChI=1S/C18H24Cl2N2/c1-2-3-4-5-6-7-8-18(22-12-11-21-14-22)16-10-9-15(19)13-17(16)20/h9-14,18H,2-8H2,1H3 |
Clave InChI |
UHQOTVAKIUAKLC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


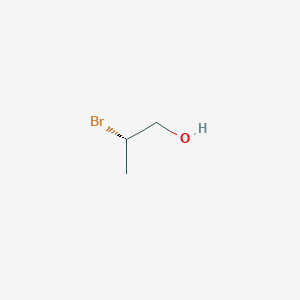


![4-[(2-Ethylhexyl)oxy]-2-nitroaniline](/img/structure/B14611717.png)
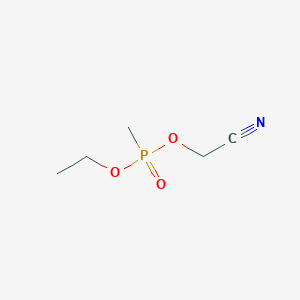

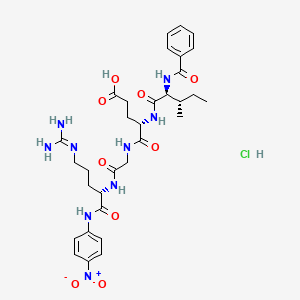
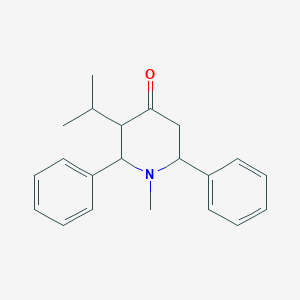
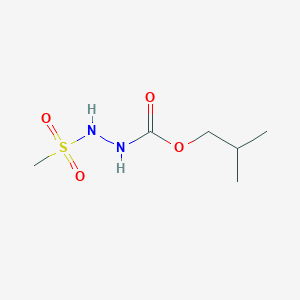
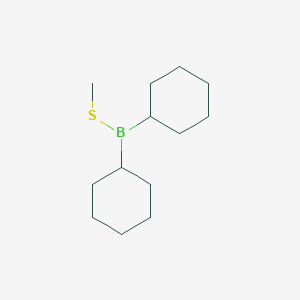

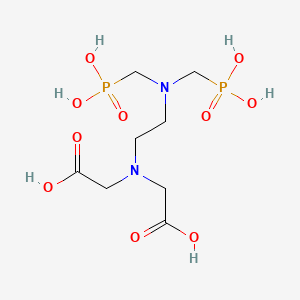
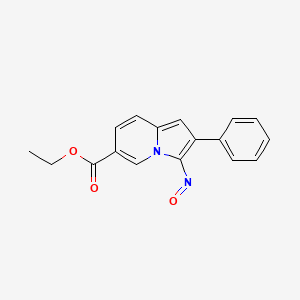
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)
